molecular formula C4H11ClN2O B155852 2-Amino-N-ethylacetamide hydrochloride CAS No. 26595-78-8

2-Amino-N-ethylacetamide hydrochloride

Cat. No.: B155852
CAS No.: 26595-78-8
M. Wt: 138.59 g/mol
InChI Key: RSNDLRFBYCPDDU-UHFFFAOYSA-N
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Description

2-Amino-N-ethylacetamide hydrochloride: is a chemical compound with the molecular formula C4H11ClN2O. It is a white crystalline powder that is soluble in water. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-ethylacetamide hydrochloride typically involves the reaction of ethylamine with acetamide in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The product is then purified through crystallization and filtration processes to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-N-ethylacetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides and acids.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: 2-Amino-N-ethylacetamide hydrochloride is used as a building block in organic synthesis. It is utilized in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used as a reagent in the synthesis of peptides and proteins. It is also used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: This compound has potential applications in the development of new drugs. It is studied for its potential therapeutic effects in treating various diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .

Mechanism of Action

The mechanism of action of 2-Amino-N-ethylacetamide hydrochloride involves its interaction with specific molecular targets in biological systems. It can act as an enzyme inhibitor or activator, depending on the context. The compound interacts with proteins and enzymes, altering their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

  • 2-Amino-N,N-dimethylacetamide hydrochloride
  • 2-Amino-N-methylacetamide hydrochloride

Comparison: 2-Amino-N-ethylacetamide hydrochloride is unique due to its specific ethyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-amino-N-ethylacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.ClH/c1-2-6-4(7)3-5;/h2-3,5H2,1H3,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNDLRFBYCPDDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10611702
Record name N-Ethylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26595-78-8
Record name N-Ethylglycinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10611702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-N-ethylacetamide hydrochloride
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